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molecular formula C7H3Cl2F3OS B154858 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene CAS No. 1947-95-1

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene

Cat. No. B154858
M. Wt: 263.06 g/mol
InChI Key: FYKXRVUSIQYRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486351B1

Procedure details

Sodium triflinate (2.37 g, 15 mmol), then 6 equivalents of triflic acid (21.65 g, 144 mmol), after stirring for a few minutes, more than one equivalent of 1,3-dichlorobenzene (3.22 g, 22 mmol) and finally one equivalent of triflic anhydride (4.32 g, 15 mmol) are introduced into a three-necked flask surmounted by a reflux condenser with a silica gel guard under an inert argon atmosphere. The mixture is stirred for 10 h at ambient temperature. It is hydrolyzed with a water-ice mixture (5 g) and then neutralized with a saturated sodium hydrogencarbonate solution to a pH of 6. The mixture is extracted with diethyl ether. The organic phase is dried and evaporated and the residue is recrystallized from pentane (the brown oils are purified by chromatography). White crystals are obtained (m=2.9 g, Yd=70%).
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[OH:2][S:3]([C:6]([F:9])([F:8])[F:7])(=O)=O.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C(=O)([O-])O.[Na+]>>[F:7][C:6]([S:3]([C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][C:13]=1[Cl:17])=[O:2])([F:9])[F:8] |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
[Na]
Name
Quantity
21.65 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
Quantity
4.32 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
water ice
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
surmounted by a reflux condenser with a silica gel guard under an inert argon atmosphere
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from pentane (the brown oils
CUSTOM
Type
CUSTOM
Details
are purified by chromatography)
CUSTOM
Type
CUSTOM
Details
White crystals are obtained (m=2.9 g, Yd=70%)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
FC(F)(F)S(=O)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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